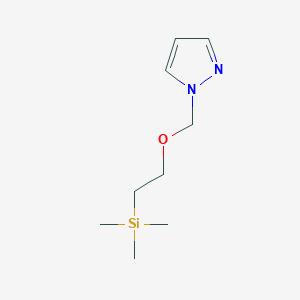
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol
Übersicht
Beschreibung
1-(2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole, also known as TMSEP, is a silyl ether pyrazole compound with a wide range of applications in scientific research. It is an important tool in the field of organic synthesis and has been used in a variety of studies to investigate the mechanism of action of various compounds.
Wissenschaftliche Forschungsanwendungen
Palladium-katalysierte enantioselektive Allylierung
Diese Verbindung wurde bei der Entwicklung von (Trimethylsilyl)ethylester-geschützten Enolaten verwendet . Diese Enolate wurden in der palladiumkatalysierten asymmetrischen Allylierung eingesetzt, wobei eine Vielzahl von α-quartären sechs- und siebengliedrigen Ketonen und Lactamen erhalten wurden .
Synthese von α-Methyl-TMSE-β-Ketoester
Die Verbindung kann in einer einzigen synthetischen Operation aus kommerziell erhältlichem Cyclohexanon, 2-(Trimethylsilyl)ethylchlorformiat und Methyliodid in guter Gesamtausbeute hergestellt werden .
Veresterungen mit 2-(Trimethylsilyl)ethyl-2,2,2-Trichloracetimidat
2-(Trimethylsilyl)ethyl-2,2,2-Trichloracetimidat, das leicht aus 2-Trimethylsilylethanol synthetisiert werden kann, ist ein effektives Reagenz für die Bildung von 2-Trimethylsilylethylestern . Dieser Prozess erfordert keinen exogenen Promotor oder Katalysator, da das Carbonsäure-Substrat sauer genug ist, um die Esterbildung ohne Zusatzstoff zu fördern .
Bildung von TMSE-Estern
Die Verbindung bietet eine neue Methode zur Bildung der wertvollen TMSE-Ester durch einfaches Erhitzen der ungeschützten Carbonsäure mit dem Imidat .
Schutzreagenz für Carboxyl- und Phosphatgruppen
2-(Trimethylsilyl)ethanol, eine verwandte Verbindung, wurde als Schutzreagenz für Carboxyl- und Phosphatgruppen verwendet .
Herstellung von 2,4,5-trisubstituierten Tetrahydropyranen
SEM-Cl, eine verwandte Verbindung, kann als Reagenz für die Herstellung von 2,4,5-trisubstituierten Tetrahydropyranen aus homoallylischen Alkoholen durch eine Prins-artige Cyclisierungsreaktion verwendet werden .
Synthese von Aminosäure-SEM-Estern
SEM-Cl kann auch bei der Synthese von Aminosäure-SEM-Estern aus N-geschützten Aminosäuren in Gegenwart von Lithiumcarbonat verwendet werden .
Eigenschaften
IUPAC Name |
trimethyl-[2-(pyrazol-1-ylmethoxy)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OSi/c1-13(2,3)8-7-12-9-11-6-4-5-10-11/h4-6H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPXBTCPQJIXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576159 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133560-57-3 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole useful in organic synthesis?
A1: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole serves as a protected form of pyrazole. The [2-(trimethylsilyl)ethoxy]methyl group acts as a protecting group for the nitrogen atom in the pyrazole ring []. This is particularly important because it allows for selective reactions at other positions of the pyrazole ring, which would otherwise be impossible due to the reactivity of the nitrogen atom.
Q2: How is the protecting group removed from 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole after a reaction?
A2: The [2-(trimethylsilyl)ethoxy]methyl protecting group can be easily removed under either acidic or basic conditions. Treatment with aqueous ethanolic hydrochloric acid or anhydrous tetrabutylammonium fluoride effectively cleaves the protecting group, yielding the desired substituted pyrazole derivative [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



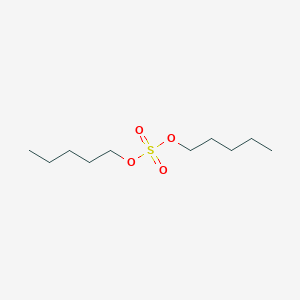

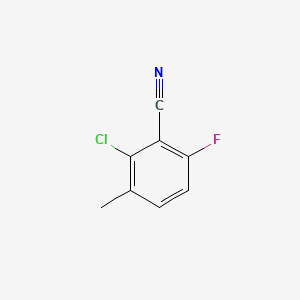


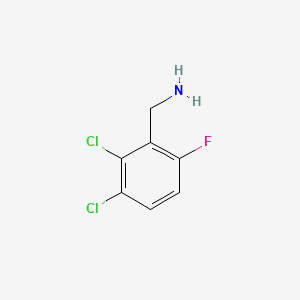

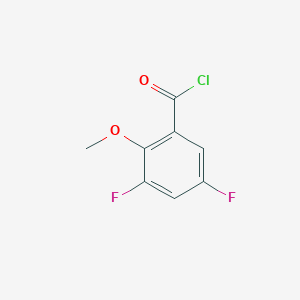


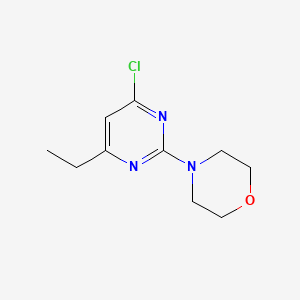
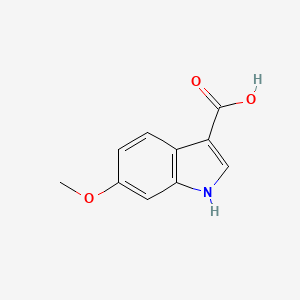
![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1356684.png)
![2-Azabicyclo[3.1.0]hexane](/img/structure/B1356685.png)